molecular formula C17H16N2O B4289039 1-(1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL)ETHAN-1-ONE

1-(1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL)ETHAN-1-ONE

Cat. No.: B4289039
M. Wt: 264.32 g/mol
InChI Key: DAHHKWQYTTTWDR-UHFFFAOYSA-N
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Description

1-(1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL)ETHAN-1-ONE is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by its ethanone group attached to a 1,3-diphenyl-4,5-dihydro-1H-pyrazole moiety. Pyrazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL)ETHAN-1-ONE can be synthesized through various methods. One common approach involves the cyclocondensation of substituted aromatic aldehydes with phenylhydrazine, followed by cyclization with terminal alkynes . Another method includes the reaction of substituted chalcones with hydrazine hydrate in the presence of acetic acid . These reactions typically occur under mild conditions and yield the desired pyrazole derivatives in good to excellent yields.

Industrial Production Methods: Industrial production of this compound often involves the use of green catalysts and eco-friendly methodologies. For instance, vitamin B1 has been found to be an effective catalyst for the condensation reactions leading to the formation of pyrazole derivatives . This approach not only enhances the efficiency of the reaction but also reduces the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethanone group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-(1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, it can interact with DNA and proteins, leading to its anticancer properties .

Comparison with Similar Compounds

1-(1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL)ETHAN-1-ONE can be compared with other similar pyrazole derivatives:

Uniqueness: The presence of the ethanone group in this compound imparts unique chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-13(20)17-12-16(14-8-4-2-5-9-14)18-19(17)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHHKWQYTTTWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL)ETHAN-1-ONE
Reactant of Route 2
1-(1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL)ETHAN-1-ONE
Reactant of Route 3
1-(1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL)ETHAN-1-ONE
Reactant of Route 4
1-(1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL)ETHAN-1-ONE
Reactant of Route 5
1-(1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL)ETHAN-1-ONE
Reactant of Route 6
1-(1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL)ETHAN-1-ONE

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